Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin

説明

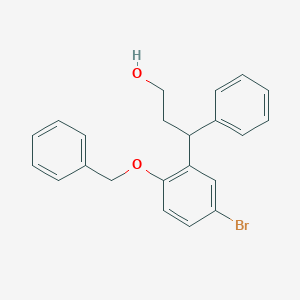

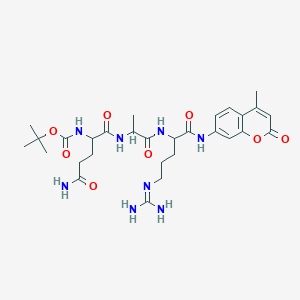

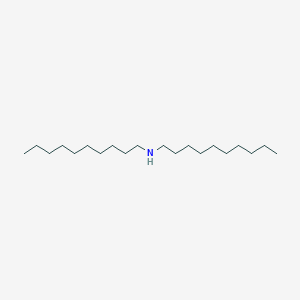

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, also known as Boc-Gln-Ala-Arg-AMC hydrochloride or Boc-Gln-Ala-Arg-Mca hydrochloride, is a fluorogenic and cell-permeable trypsin substrate . It has been used to measure the enzymatic activity of trypsin .

Molecular Structure Analysis

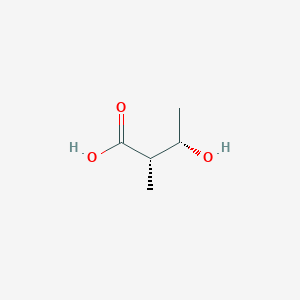

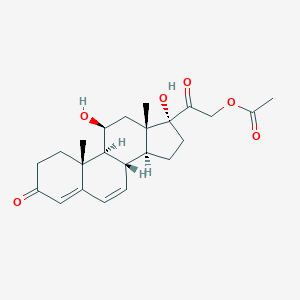

The empirical formula of Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is C29H42N8O8 · HCl . Its molecular weight is 667.15 . The SMILES string representation of its structure isCC(NC(=O)C(CCC(N)=O)NC(=O)OC(C)(C)C)C(=O)NC(CCCNC(N)=N)C(=O)Nc1ccc2C(C)=CC(=O)Oc2c1 . Physical And Chemical Properties Analysis

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin is a powder that is soluble in methanol (50 mg/mL, clear, colorless) . It should be stored at -20°C .科学的研究の応用

- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin serves as a fluorogenic substrate for trypsin , a serine protease found in the digestive system. Trypsin hydrolyzes proteins, and this substrate allows researchers to monitor trypsin activity by measuring fluorescence emission upon cleavage .

- Researchers use Boc-Gln-Ala-Arg-Mca to measure the enzymatic activity of trypsin. By monitoring fluorescence changes, they can study proteolytic processes, screen inhibitors, and investigate enzyme kinetics .

- Thrombin, a key enzyme in blood clotting, can also cleave Boc-Gln-Ala-Arg-Mca. Researchers employ this substrate to monitor thrombin activity, aiding in drug discovery and understanding coagulation pathways .

- Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin is cell-permeable, allowing it to enter living cells. This property is valuable for studying intracellular proteases and their roles in cellular processes .

- Scientists use Boc-Gln-Ala-Arg-Mca to investigate peptide cleavage mechanisms. By designing specific peptide sequences, they can explore proteolytic events and validate potential drug targets .

- High-throughput screening platforms utilize Boc-Gln-Ala-Arg-Mca to assess protease inhibitors. Its fluorogenic response enables efficient drug discovery efforts targeting proteolytic enzymes .

Fluorogenic Substrate for Trypsin:

Enzymatic Assays:

Thrombin Activity Monitoring:

Cell-Permeable Properties:

Peptide Cleavage Studies:

Drug Screening Platforms:

作用機序

Target of Action

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, also known as Boc-Gln-Ala-Arg-Mca, primarily targets trypsin , a serine protease found in the digestive system . Trypsin plays a crucial role in the hydrolysis of proteins, breaking them down into smaller peptides for absorption .

Mode of Action

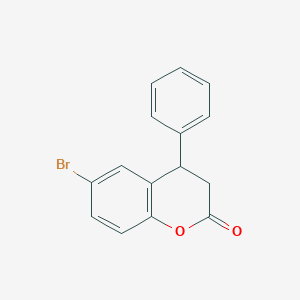

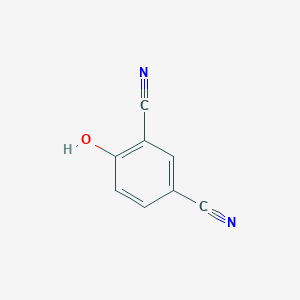

Boc-Gln-Ala-Arg-Mca acts as a fluorogenic substrate for trypsin . When trypsin cleaves this compound, it releases a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be measured, providing a quantitative readout of trypsin activity .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Gln-Ala-Arg-Mca is the protein digestion pathway . By acting as a substrate for trypsin, it participates in the breakdown of proteins into smaller peptides. The fluorescence produced upon cleavage provides a measure of the enzymatic activity of trypsin, offering insights into protein digestion .

Result of Action

The cleavage of Boc-Gln-Ala-Arg-Mca by trypsin results in the release of a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be detected and measured, providing a quantitative readout of trypsin activity . Therefore, the primary result of Boc-Gln-Ala-Arg-Mca’s action is the generation of a measurable signal that reflects trypsin activity.

Action Environment

The action of Boc-Gln-Ala-Arg-Mca is influenced by the environment in which it is used. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to temperature. Additionally, its solubility in different solvents can affect its availability for interaction with trypsin

Safety and Hazards

When handling Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O8/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33)/t16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSLBVXESNRILG-VDGAXYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Gln-Ala-Arg-7-Amino-4-Methylcoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)